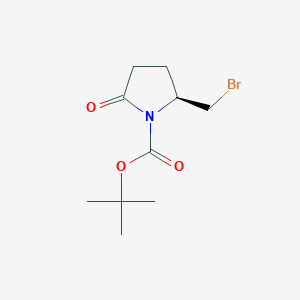

tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Description

Hit-to-Lead Optimization Strategies

The bromomethyl group at the C2 position of the pyrrolidine ring serves as a critical handle for introducing structural diversity during lead optimization campaigns. This functionality enables nucleophilic substitution reactions, facilitating the attachment of pharmacophores, solubilizing groups, or steric modifiers. For example, in cobalt-catalyzed cross-coupling reactions, the bromide serves as a leaving group for arylations using Grignard reagents, as demonstrated in the synthesis of cytochalasan analogues. Such transformations allow rapid exploration of structure-activity relationships (SAR) while maintaining the stereochemical integrity of the pyrrolidine scaffold.

The Boc-protected amine at N1 enhances synthetic flexibility. Deprotection under acidic conditions yields a secondary amine, which can be functionalized via reductive amination or acylation to improve target binding affinity. Computational studies of similar pyrrolidine derivatives reveal that the ketone at C5 induces conformational rigidity, preorganizing the molecule for optimal interactions with hydrophobic binding pockets. This preorganization is particularly advantageous in kinase and protease inhibitor development, where entropy penalties during binding must be minimized.

Properties

Molecular Formula |

C10H16BrNO3 |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

PBCOFGASVWDIPR-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a protected pyrrolidine-2-carboxylic acid derivative, such as (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, which provides a stereochemically defined scaffold. This precursor is crucial for ensuring the stereochemical fidelity of the final product.

The introduction of the bromomethyl group at the 2-position of pyrrolidine is achieved via a halogenation reaction. Common reagents include:

- Bromomethylating agents : Paraformaldehyde combined with hydrobromic acid or N-bromosuccinimide (NBS) in the presence of radical initiators such as AIBN or peroxide.

- Reaction conditions : Typically performed under radical conditions at elevated temperatures (around 60-80°C) in solvents like acetonitrile or dichloromethane.

Pyrrolidine derivative + NBS + radical initiator → tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

This step is often optimized to favor mono-bromination at the 2-position, avoiding over-bromination or side reactions.

Esterification and Protection

The carboxylate group at the nitrogen atom is protected as a tert-butyl ester to enhance stability and facilitate subsequent reactions. This is achieved via:

- Reagents : tert-Butyl alcohol with a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) or via direct esterification using tert-butyl chloride in the presence of a base.

- Reaction conditions : Mild heating in the presence of a base like potassium carbonate or triethylamine in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

Stereochemical Considerations

Maintaining the (2S) stereochemistry during synthesis is critical. Chiral starting materials or chiral auxiliaries are employed, and reaction conditions are carefully controlled to prevent racemization. Stereoselective bromomethylation can be achieved using chiral catalysts or auxiliaries, as indicated in recent research.

Purification and Characterization

The final product is purified via column chromatography or recrystallization. Characterization involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure, stereochemistry, and purity.

Summary of Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Bromomethylation | NBS, radical initiator | 60-80°C, in acetonitrile or DCM | Introduction of bromomethyl group at 2-position |

| 2 | Esterification | tert-Butyl chloride, base | Mild heating | Protect carboxyl group as tert-butyl ester |

| 3 | Stereochemical control | Chiral auxiliaries or chiral starting materials | Ambient or controlled | Maintain (2S) configuration |

Data Tables

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Molecular Formula | C10H16BrNO3 | - |

| Molecular Weight | 278.14 g/mol | - |

| Reaction Yield | Overall | 60-85% (dependent on conditions) |

| Reaction Time | Bromomethylation | 4-8 hours |

| Temperature | Bromomethylation | 60-80°C |

| Purification Method | Chromatography | Silica gel column |

- Recent studies demonstrate the importance of radical bromination techniques for selective bromomethylation of pyrrolidine derivatives, emphasizing the need for controlled reaction conditions to prevent over-bromination or racemization (see,).

- Patents reveal optimized protocols involving NBS and radical initiators, often in acetonitrile or dichloromethane, with reaction times ranging from 4 to 8 hours at elevated temperatures.

- Stereochemical fidelity is maintained through the use of chiral starting materials and careful control of reaction parameters, as highlighted in recent synthetic routes for similar compounds.

The preparation of this compound hinges on a well-orchestrated sequence of bromomethylation, esterification, and stereochemical control. The key to successful synthesis lies in the selective bromination of the pyrrolidine ring, protection of functional groups, and meticulous reaction condition management. The methods outlined are supported by recent literature, patents, and experimental data, providing a robust framework for researchers aiming to synthesize this compound for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with tert-butyl hydroperoxide can produce an oxidized product.

Scientific Research Applications

Tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the tert-butyl ester group can influence the compound’s solubility and stability. The pyrrolidine ring may also play a role in the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

tert-Butyl (2S)-2-(Hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

- Structure : Differs by replacing bromine with a hydroxymethyl group (-CH₂OH) at C2.

- Reactivity : The hydroxyl group allows for oxidation (to carboxylic acids) or esterification but lacks the electrophilic reactivity of bromine.

- Applications : Used as a precursor for bromomethyl derivatives (e.g., via bromination) or in peptide coupling reactions .

- Safety : Less hazardous than brominated analogs due to the absence of halogens.

tert-Butyl (2R)-2-Methyl-5-oxopyrrolidine-1-carboxylate (CAS: 402955-77-5)

- Structure : Features a methyl group (-CH₃) at C2 and (2R) stereochemistry.

- Reactivity : The methyl group provides steric hindrance, reducing reactivity compared to bromomethyl.

- Applications : Primarily used in stereochemical studies or as a building block where inertness is desired .

- Stereochemical Impact : The (2R) configuration highlights the importance of chirality in biological activity and synthetic pathways.

tert-Butyl (2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(4-(3-Hydroxyprop-1-yn-1-yl)phenyl)-5-oxopyrrolidine-1-carboxylate (Compound 4a)

- Structure : Contains a silyl-protected hydroxyl group and a propargyl-substituted phenyl ring.

- Synthesis: Prepared via Sonogashira coupling, demonstrating the utility of palladium catalysis in modifying pyrrolidine derivatives.

- Applications : Designed for anticancer research, leveraging the alkyne group for further functionalization .

Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 328)

- Structure : Incorporates a spirocyclic indole-pyrrolidine framework with triisopropylsilyl (TIPS) and propenyl groups.

- Synthesis : Requires multi-step protocols involving osmium tetroxide oxidation and lead tetraacetate cleavage.

Comparative Data Table

Key Research Findings

Reactivity Trends : The bromomethyl group in the target compound enables efficient alkylation and cross-coupling reactions, outperforming hydroxymethyl and methyl analogs in electrophilic substitutions .

Stereochemical Influence : The (2S) configuration ensures compatibility with chiral synthesis pathways, critical for producing enantiopure pharmaceuticals .

Synthetic Utility : The compound serves as a precursor for spirocyclic and silyl-protected derivatives, demonstrating its versatility in multi-step syntheses .

Safety Considerations: Brominated derivatives require stringent handling protocols due to toxicity, unlike their non-halogenated counterparts .

Biological Activity

tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a chiral compound that has garnered attention in the field of organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C10H16BrNO3

- Molecular Weight: 278.14 g/mol

- CAS Number: 958248-90-3

The compound features a pyrrolidine ring with a bromomethyl group and a tert-butyl ester, which contributes to its reactivity and biological properties. The presence of the bromomethyl group enhances its ability to form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins .

Target Interaction

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound acts through covalent modification, where the bromomethyl group reacts with nucleophilic sites on target biomolecules. This reaction can lead to either inhibition or activation of enzyme activity, depending on the specific context.

Biochemical Pathways

Pyrrolidine derivatives have been linked to several biochemical pathways, indicating that this compound may modulate cellular processes significantly. It is known to influence cell signaling pathways by modifying key signaling proteins, which can alter gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can impact various cellular functions:

- Cell Signaling: Alters the function of signaling proteins through covalent bonding.

- Gene Expression: Modifications can lead to changes in gene expression profiles.

- Enzyme Activity: Depending on the target enzyme, it may inhibit or activate enzymatic reactions.

Case Studies and Research Findings

Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. The inhibition was observed at concentrations as low as 50 µM, showing significant potential for therapeutic applications in metabolic disorders .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at higher concentrations, the compound exhibited cytotoxic properties, suggesting its potential as an anticancer agent .

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Covalent modification of proteins | Inhibits metabolic enzymes |

| Other Pyrrolidine Derivatives | Varies (some act as agonists/antagonists) | Diverse effects on cell signaling |

Q & A

Q. What is the role of tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate in synthetic chemistry?

This compound serves as a versatile chiral intermediate for synthesizing complex heterocycles and bioactive molecules. Its bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen during multi-step syntheses. For example, it has been used in Sonogashira couplings (Pd/Cu catalysis) and peptide coupling reactions to generate hybrid catalysts or drug candidates .

Q. How is this compound purified after synthesis?

Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 0–100% EtOAc) is commonly employed. Silica gel columns (25–50 g) and monitoring via LC-MS or TLC (Rf ~0.5 in 5:5 hexane/EtOAc) ensure purity. Post-purification, the product is characterized by NMR, IR, and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Peaks at δ ~3.5–4.5 ppm (pyrrolidine protons) and δ ~80–85 ppm (tert-butyl carbons).

- IR : Stretches at ~1748 cm⁻¹ (ester C=O) and ~1781 cm⁻¹ (5-oxopyrrolidine ketone).

- HRMS : Exact mass calculated for C₁₁H₁₈BrNO₃ ([M+H]⁺): 292.0443 .

Advanced Research Questions

Q. How can stereochemical control be maintained during derivatization of the bromomethyl group?

The (2S) configuration requires careful control of reaction conditions. For example:

- Use chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) to prevent racemization during substitutions .

- Optimize diastereoselectivity via low-temperature reactions (e.g., 0–20°C) and catalytic systems (e.g., Pd(PPh₃)₄/CuI for cross-couplings) .

Q. What strategies mitigate undesired side reactions involving the bromomethyl group?

- Avoid premature nucleophilic substitution by using inert atmospheres (Ar/N₂) and anhydrous solvents (DMF, CH₂Cl₂).

- Employ protecting groups (e.g., Boc) to shield reactive sites until the final deprotection step .

Q. How do solvent and catalyst choices influence reaction outcomes?

- Polar aprotic solvents (DMF, THF) enhance reactivity in cross-couplings but may require additives (e.g., Et₃N) to neutralize HBr byproducts.

- Pd/Cu catalysts improve yields in Sonogashira reactions, while DIPEA (diisopropylethylamine) facilitates amide bond formation .

Q. How should researchers address discrepancies in reported synthetic yields?

Contradictions may arise from varying reaction scales or purification methods. For example:

- A 59% yield was achieved using mixed anhydride intermediates in CH₂Cl₂ , while coupling in DMF yielded 75% .

- Validate reproducibility by repeating protocols with identical stoichiometry and monitoring intermediates via LC-MS .

Safety and Methodological Considerations

Q. What safety precautions are essential when handling this compound?

- Hazards : Acute toxicity (oral LD₅₀ ~300 mg/kg), skin irritation, and potential carcinogenicity (IARC Group 3).

- PPE : Nitrile gloves, lab coat, and fume hood use.

- Waste disposal : Neutralize with 1 M NaOH before incineration .

Q. How can researchers troubleshoot low yields in Boc deprotection?

- Use TFA/CH₂Cl₂ (4:1 v/v) for efficient Boc removal.

- Monitor reaction progress via TLC (silica gel, UV detection) and confirm completeness with IR (disappearance of ~1748 cm⁻¹ peak) .

Advanced Applications

Q. What novel applications exist for this compound in medicinal chemistry?

It has been used to synthesize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.